molecular formula C18H19N3O2S B5700133 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide

カタログ番号 B5700133
分子量: 341.4 g/mol
InChIキー: ZJIYNQWXNHWDDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as 'IBT' is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation. In

作用機序

The mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of HDACs and HSP90. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 by this compound leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. Inhibition of HSP90 by this compound leads to the degradation of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

実験室実験の利点と制限

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. This compound has been shown to be highly potent and selective for HDACs and HSP90, making it a valuable tool for studying the role of these enzymes in cancer. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of this compound in lab experiments. This compound is relatively expensive and may not be readily available in some labs. Additionally, the mechanism of action of this compound is complex and may require specialized expertise to fully understand.

将来の方向性

There are several future directions for research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of HDACs and HSP90. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers of response. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer.

合成法

The synthesis of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves several steps. The starting material is 4-aminobenzoic acid, which is reacted with isobutyryl chloride to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-(aminophenyl)thiourea to form the final product, this compound.

科学的研究の応用

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). Inhibition of these enzymes has been shown to induce cancer cell death and increase the sensitivity of cancer cells to chemotherapy.

特性

IUPAC Name

N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12(2)16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIYNQWXNHWDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。